

Spectroscopic Data of (S)-(-)-1-Phenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenethylamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-**1-phenethylamine**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(-)-**1-phenethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.40	m	5H	Aromatic (C ₆ H ₅)
4.15	q	1H	Methine (CH)
1.55	s	2H	Amine (NH ₂)
1.35	d	3H	Methyl (CH ₃)

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
145.8	Aromatic (C-ipso)
128.5	Aromatic (CH)
127.0	Aromatic (CH)
126.2	Aromatic (CH)
51.2	Methine (CH)
25.6	Methyl (CH ₃)

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360, 3280	Strong, Broad	N-H Stretch (Amine)
3080, 3060, 3020	Medium	C-H Stretch (Aromatic)
2960, 2920, 2850	Medium	C-H Stretch (Aliphatic)
1600, 1490, 1450	Medium to Strong	C=C Stretch (Aromatic Ring)
1370	Medium	C-H Bend (CH ₃)
760, 700	Strong	C-H Bend (Aromatic, Monosubstituted)

Sample preparation: Neat liquid film between NaCl plates.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
121	30	[M] ⁺ (Molecular Ion)
106	100	[M-CH ₃] ⁺
79	25	[C ₆ H ₅] ⁺
77	20	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of (S)-(-)-**1-phenethylamine** was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[\[1\]](#)
- The solution was transferred to a 5 mm NMR tube.[\[1\]](#)
- The NMR tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

- The NMR spectra were acquired on a 400 MHz spectrometer.
- The magnetic field was locked using the deuterium signal from the CDCl₃ solvent.[\[1\]](#)
- Shimming was performed to optimize the magnetic field homogeneity.[\[1\]](#)
- For ¹H NMR, the spectral width was set to encompass all proton signals, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled experiment was performed with a sufficient number of scans to obtain a high-quality spectrum.[2]

Infrared (IR) Spectroscopy

Sample Preparation:

- A drop of neat (undiluted) (S)-(-)-**1-phenethylamine** was placed on the surface of a polished sodium chloride (NaCl) salt plate.[3][4]
- A second NaCl plate was carefully placed on top to create a thin liquid film between the plates.[3]

Data Acquisition:

- A background spectrum of the empty spectrometer was collected to account for atmospheric CO_2 and H_2O . [5][6]
- The prepared salt plates were mounted in the sample holder of the FT-IR spectrometer.
- The sample spectrum was acquired by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum was recorded in the range of $4000\text{-}600\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

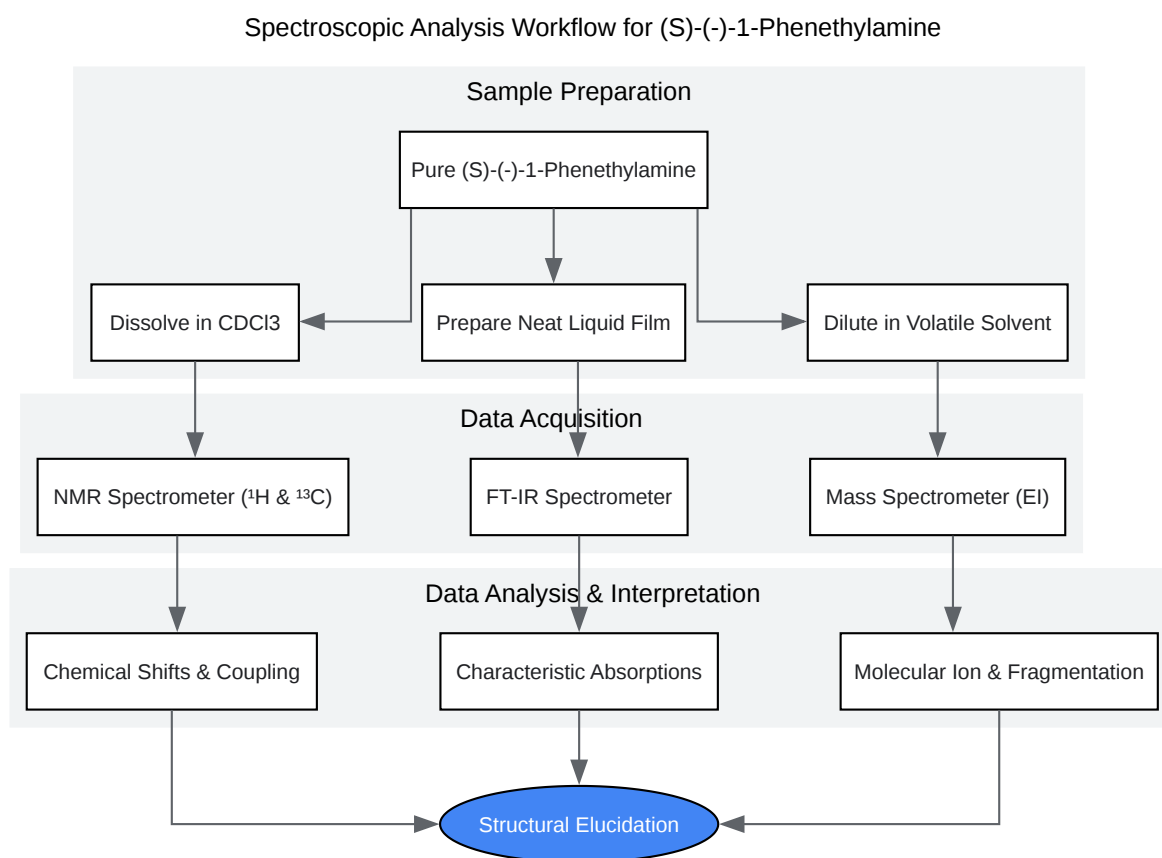
- A dilute solution of (S)-(-)-**1-phenethylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
- Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV. [7]

Data Acquisition:

- The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and major fragment ions.
- The resulting mass spectrum was recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-1-phenethylamine.



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Caption: Workflow of Spectroscopic Analysis.

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